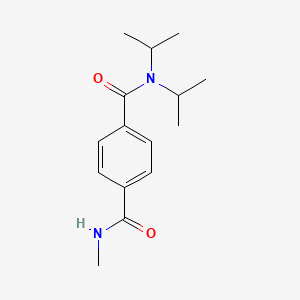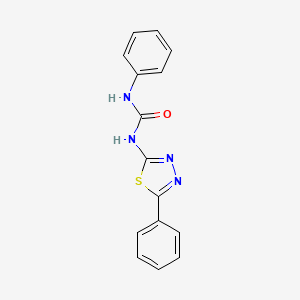![molecular formula C13H21N3OS B5730753 N-[2-(dimethylamino)ethyl]-N'-(4-ethoxyphenyl)thiourea](/img/structure/B5730753.png)
N-[2-(dimethylamino)ethyl]-N'-(4-ethoxyphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(dimethylamino)ethyl]-N'-(4-ethoxyphenyl)thiourea, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946, and has since become one of the most effective and commonly used insect repellents in the world. DEET is used to repel a wide range of insects, including mosquitoes, ticks, and fleas. In
Mecanismo De Acción
The exact mechanism of action of N-[2-(dimethylamino)ethyl]-N'-(4-ethoxyphenyl)thiourea is not fully understood, but it is believed to work by interfering with the insect's ability to locate and recognize its host. This compound is thought to disrupt the insect's olfactory receptors, making it difficult for the insect to detect the host's scent. This compound may also interfere with the insect's ability to detect carbon dioxide, which is a key signal for locating a potential host.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity to humans and other mammals when used as directed. However, it can cause skin irritation and other allergic reactions in some individuals. This compound has also been shown to have some neurotoxic effects in insects, although the exact mechanism of action is not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(dimethylamino)ethyl]-N'-(4-ethoxyphenyl)thiourea is a widely used insect repellent that is readily available and relatively inexpensive. It is also highly effective at repelling a wide range of insects. However, this compound can be difficult to work with in the laboratory due to its oily nature and low solubility in water. In addition, this compound can interfere with some analytical techniques, such as gas chromatography.
Direcciones Futuras
There are several areas of future research for N-[2-(dimethylamino)ethyl]-N'-(4-ethoxyphenyl)thiourea. One area of interest is the development of new and more effective insect repellents. Researchers are also investigating the potential use of this compound as a topical treatment for parasitic infections. In addition, there is ongoing research into the mechanism of action of this compound and its effects on insects and other organisms.
In conclusion, this compound is a widely used insect repellent that has been extensively studied for its insect repellent properties. It is synthesized through a reaction between 4-ethoxyaniline and N,N-dimethylthiourea, and is believed to work by interfering with the insect's ability to locate and recognize its host. This compound has minimal toxicity to humans and other mammals when used as directed, but can cause skin irritation and other allergic reactions in some individuals. This compound is a valuable tool for researchers studying the behavior of insects and developing new insect repellents and insecticides. There are several areas of future research for this compound, including the development of new and more effective insect repellents and the potential use of this compound as a topical treatment for parasitic infections.
Métodos De Síntesis
N-[2-(dimethylamino)ethyl]-N'-(4-ethoxyphenyl)thiourea is synthesized through a reaction between 4-ethoxyaniline and N,N-dimethylthiourea. The reaction is catalyzed by a strong base, such as sodium hydroxide. The resulting product is a yellowish oil that is insoluble in water. This compound is typically synthesized in large quantities and then purified through distillation or recrystallization.
Aplicaciones Científicas De Investigación
N-[2-(dimethylamino)ethyl]-N'-(4-ethoxyphenyl)thiourea has been extensively studied for its insect repellent properties. It is commonly used in the field of entomology to study the behavior of insects and their response to repellents. This compound is also used in the development of new insect repellents and insecticides. In addition, this compound has been studied for its potential use as a topical treatment for parasitic infections, such as lice and scabies.
Propiedades
IUPAC Name |
1-[2-(dimethylamino)ethyl]-3-(4-ethoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3OS/c1-4-17-12-7-5-11(6-8-12)15-13(18)14-9-10-16(2)3/h5-8H,4,9-10H2,1-3H3,(H2,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWXJXQFQFTMJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NCCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]benzoic acid](/img/structure/B5730686.png)
![2,2,2-trichloro-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5730692.png)
![2-azepanylidene(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acetonitrile](/img/structure/B5730696.png)


![2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B5730713.png)


![8-(2-oxo-2-phenylethoxy)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B5730752.png)
![1-(2,3-dimethylphenyl)-4-{[1-(2-thienylcarbonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5730756.png)
![ethyl 3-[(4-methylbenzoyl)oxy]-1-benzothiophene-2-carboxylate](/img/structure/B5730758.png)

![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-4-methylpiperidine](/img/structure/B5730775.png)
